Home > Products > Screening Compounds P62292 > Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde
Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde - 1356565-46-2

Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde

Catalog Number: EVT-1484870
CAS Number: 1356565-46-2
Molecular Formula: C₄₂H₄₇N₉O₂
Molecular Weight: 709.88
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde is an impurity of Gleevec . Gleevec, also known as Imatinib, is a tyrosine kinase inhibitor which is highly specific for BCR-ABL, the enzyme associated with chronic myelogenous leukemia (CML) and certain forms of acute lymphoblastic leukemia (ALL) .

Synthesis Analysis

The synthesis of Gleevec involves the use of 4-((4-Methylpiperazin-1-yl)methyl)benzoyl Chloride Dihydrochloride as an intermediate . The compounds are linked together by means of an efficient CDI-mediated coupling reaction in DMF .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Gleevec include the condensation of two key intermediates, the aromatic amine and 4-[(4-methylpiperazin-1-yl)methyl]benzoyl chloride . This is achieved by heating in a large volume of pyridine, which is necessary to bind the hydrogen chloride liberated in the reaction .

Imatinib (Freebase)

Imatinib, specifically its mesylate salt form (Gleevec), is a widely used therapeutic agent for treating leukemia. It functions by inhibiting tyrosine kinases. While commonly found in salt forms, the research describes the crystal structure of the freebase Imatinib, highlighting its extended conformation and ability to form hydrogen-bonded chains via its amide, amine, and pyrimidine groups [].


3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534)

AP24534 is a potent, orally active pan-inhibitor of the BCR-ABL kinase, including the T315I gatekeeper mutant. This compound demonstrates potent inhibition of both native BCR-ABL and the T315I mutant, effectively suppressing the proliferation of Ba/F3 cell lines expressing these kinases []. A key structural feature of AP24534 is the carbon-carbon triple bond linker that navigates the steric hindrance imposed by the Ile315 side chain in the T315I mutant.


4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501)

FN-1501 is a potent inhibitor of FLT3 and CDK kinases, demonstrating promising antiproliferative activity against MV4-11 cells []. It effectively suppresses the phosphorylation of retinoblastoma, FLT3, ERK, AKT, and STAT5, ultimately leading to apoptosis in these cells.

Relevance:


4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155)

CHMFL-ABL/KIT-155 acts as a potent type II dual inhibitor of ABL and c-KIT kinases, demonstrating significant antiproliferative activity against CML and GIST cancer cell lines []. This compound utilizes a unique hinge binding mechanism involving a hydrogen bond between the NH group on the kinase backbone and the carbonyl oxygen of CHMFL-ABL/KIT-155.

Overview

Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde, also known as 4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde, is a chemical compound that plays a significant role in pharmaceutical applications, particularly in the field of cancer treatment. This compound is structurally related to imatinib, a well-known tyrosine kinase inhibitor used in the treatment of various cancers, including chronic myeloid leukemia and gastrointestinal stromal tumors.

Source

The compound can be sourced from various chemical suppliers and research institutions. It is often listed in databases such as PubChem and is available for purchase from specialized vendors like Cancer Research Chemicals and Toronto Research Chemicals .

Classification

Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde falls under the classification of organic compounds, specifically as an aldehyde derivative. Its molecular formula is C13H18N2OC_{13}H_{18}N_{2}O, and it has been categorized as a small molecule kinase inhibitor.

Synthesis Analysis

Methods

The synthesis of Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

  1. Formation of the Benzaldehyde: The synthesis begins with the preparation of a benzaldehyde derivative, which serves as a key intermediate.
  2. Piperazine Substitution: The next step involves the introduction of the 4-methylpiperazine moiety through a nucleophilic substitution reaction on the benzaldehyde.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for pharmaceutical applications.

Technical Details

The synthesis may require specific reagents and catalysts, and conditions such as temperature and reaction time must be optimized for yield and purity. Detailed protocols can be found in chemical literature or patents related to similar compounds .

Molecular Structure Analysis

Data

The compound has a molecular weight of approximately 218.30 g/mol and its structural identifiers include:

  • CAS Number: 1356565-46-2
  • PubChem CID: 7164651 .
Chemical Reactions Analysis

Reactions

Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde can participate in various chemical reactions typical for aldehydes and amines, including:

  1. Condensation Reactions: It can undergo condensation with amines to form imines.
  2. Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids under appropriate conditions.
  3. Reduction Reactions: It may also react with reducing agents to form alcohol derivatives.

Technical Details

The reactivity of this compound can be influenced by factors such as solvent choice, temperature, and the presence of catalysts or other functional groups.

Mechanism of Action

Process

Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde acts primarily as a kinase inhibitor. Its mechanism involves binding to specific tyrosine kinases, inhibiting their activity, which is crucial for cancer cell proliferation and survival.

Data

Research indicates that compounds similar to Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde have shown effectiveness against various cancer types by disrupting signaling pathways that promote tumor growth .

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but poorly soluble in water.

Chemical Properties

Chemical properties include:

  • Stability: Relatively stable under standard laboratory conditions but may degrade upon exposure to strong acids or bases.
  • Reactivity: Reacts readily with nucleophiles due to the electrophilic nature of the aldehyde group.

Relevant data regarding melting point, boiling point, and specific heat capacity may vary based on purity and form but are essential for practical applications in drug formulation.

Applications

Scientific Uses

Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde has several scientific applications:

  1. Cancer Research: Used in studies aimed at understanding kinase inhibition mechanisms.
  2. Drug Development: Serves as a lead compound for developing new therapeutic agents targeting similar pathways.
  3. Analytical Chemistry: Utilized as a reference standard in analytical methods for quantifying related compounds in biological samples.

This compound exemplifies the ongoing efforts in medicinal chemistry to develop effective treatments for complex diseases like cancer through targeted molecular design and synthesis.

Introduction to Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde

Discovery and Historical Context in Pharmaceutical Chemistry

The discovery of Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde (CAS: 1356565-46-2) is intrinsically linked to the development of the anticancer drug imatinib mesylate (Gleevec). This compound emerged during early synthetic campaigns in the 1990s aimed at inhibiting tyrosine kinases like BCR-ABL. Initial lead optimization focused on 2-phenylaminopyrimidine scaffolds, where researchers introduced structural modifications to enhance potency and selectivity. The addition of a 3'-pyridyl group and a benzamide moiety proved critical for targeting ATP-binding sites in kinases [2] [8]. During process chemistry development for imatinib, this aldehyde derivative was identified as a key synthetic intermediate or a potential degradation product. Its formation occurs via partial oxidation or incomplete reductive amination steps during attempts to functionalize the benzyl position of the precursor 4-(aminomethyl)-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide [6] [8]. Historical patent literature reveals that optimization of imatinib synthesis required stringent control over such intermediates to ensure final product purity [6].

Structural Relationship to Imatinib Mesylate and Tyrosine Kinase Inhibitors

Structurally, Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde (Molecular Formula: C₂₄H₂₆N₄O; Molar Mass: 386.50 g/mol) serves as a direct precursor to the pharmacologically active piperazine moiety in imatinib mesylate (Gleevec). It features an aldehyde group (-CHO) attached to the para-position of the benzyl ring, whereas imatinib contains a 4-methylpiperazine group (-CH₂-N-methylpiperazine) at this position [3]. This aldehyde functionality enables critical transformations:

  • Reductive Amination: Reacts with N-methylpiperazine to form the tertiary amine linkage in imatinib.
  • Molecular Recognition: While lacking kinase affinity itself, its structural core aligns with the "linker domain" of tyrosine kinase inhibitors (TKIs). The benzaldehyde moiety anchors the molecule in the hydrophobic pocket adjacent to the ATP-binding site of BCR-ABL, while the aldehyde's electrophilicity precludes stable binding [7] [8].

Table 1: Structural Comparison of Key Compounds

Compound NameCAS NumberMolecular FormulaKey Functional GroupRole in Imatinib Synthesis
Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde1356565-46-2C₂₄H₂₆N₄OAldehyde (-CHO)Synthetic intermediate/Impurity
Imatinib Free Base152459-95-5C₂₉H₃₁N₇O4-MethylpiperazineActive Pharmaceutical Ingredient
Norimatinib113676-47-6C₂₈H₂₉N₇OPiperazineDemethylated metabolite/synthetic precursor

The compound exemplifies a broader strategy in TKI design: incorporating flexible alkylamino linkers (e.g., methylpiperazine) to enhance solubility and optimize binding kinetics. Similar structural motifs appear in second-generation TKIs like dasatinib, though their linkers derive from distinct synthetic pathways [7] [10].

Role as a Key Impurity in Gleevec Synthesis and Quality Control

In pharmaceutical manufacturing, Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde is monitored as Impurity D during imatinib production. It arises primarily from:

  • Incomplete Reactions: Insufficient reductive amination between norimatinib (piperazine precursor) and formaldehyde [6].
  • Oxidative Degradation: Demethylation or oxidation of the imatinib’s piperazinylmethyl group under stressed conditions [1].Its control is critical per ICH guidelines due to potential impacts on drug efficacy and safety. Analytical methods for its quantification include:
  • Reverse-Phase HPLC: Using C18 columns and UV detection at 260 nm [6].
  • Mechanochemical Synthesis Monitoring: Recent protocols employ EDC·HCl-mediated solid-phase coupling to minimize this impurity during green chemistry synthesis [9].

Table 2: Synthetic Routes and Impurity Profiles

Synthetic MethodReaction ConditionsYield of ImatinibImpurity D LevelReference
Classical Reductive AminationNorimatinib + HCHO/NaBH₃CN, DMF82%≤0.5% [6]
Polonovski DemethylationImatinib + m-CPBA, CH₂Cl₂34%5-8% (by-product) [4]
Mechanochemical AmidationEDC·HCl, EtOAc LAG, ball milling86% (over 2 steps)<0.1% [9]

Recent advances in mechanochemistry have enabled protecting-group-free synthesis of imatinib, reducing Impurity D formation. By reacting 4-(hydroxymethyl)benzoic acid with amines via EDC·HCl activation, this approach avoids aldehyde intermediates altogether, achieving >99% HPLC purity [9]. Quality control specifications typically set the acceptance threshold for this impurity at ≤0.15% in final drug substances, underscoring its significance in regulatory filings [1] [6].

Properties

CAS Number

1356565-46-2

Product Name

Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde

Molecular Formula

C₄₂H₄₇N₉O₂

Molecular Weight

709.88

Synonyms

N-(2-Methyl-5-(4-((4-methylpiperazin-1-yl)methyl)benzamido)phenyl)-4-((4-methylpiperazin-1-yl)methyl)-N-(4-(pyridin-3-yl)pyrimidin-2-yl)benzamide

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.